molecular formula C16H22N2O6S2 B2764593 2-((1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1448054-62-3

2-((1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2764593
CAS No.: 1448054-62-3
M. Wt: 402.48
InChI Key: UDMKNDQDJFDWEK-UHFFFAOYSA-N
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Description

2-((1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound featuring a piperidine ring substituted with sulfonyl and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the sulfonylated and acetylated piperidine with N-methylacetamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols.

    Substitution: The aromatic ring and the piperidine nitrogen can participate in various substitution reactions, such as nucleophilic aromatic substitution or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary, but often involve strong bases or acids, depending on the specific substitution reaction.

Major Products

    Oxidation: Carboxylic acids and sulfoxides.

    Reduction: Thiols and secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as inflammation or cancer.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes through its sulfonyl and acetyl groups, potentially inhibiting their activity or altering their function. The piperidine ring might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-4-piperidone: Similar in structure but lacks the sulfonyl groups.

    N-methyl-4-piperidone: Contains the piperidine ring and N-methyl group but lacks the acetyl and sulfonyl groups.

    4-(methylsulfonyl)piperidine: Contains the piperidine ring and sulfonyl group but lacks the acetyl group.

Uniqueness

2-((1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both sulfonyl and acetyl groups on the piperidine ring is particularly noteworthy, as it allows for diverse chemical interactions and modifications.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(3-acetylphenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S2/c1-12(19)13-4-3-5-15(10-13)26(23,24)18-8-6-14(7-9-18)25(21,22)11-16(20)17-2/h3-5,10,14H,6-9,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMKNDQDJFDWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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